N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-benzodioxole moiety linked via a methylene bridge to an acetamide core substituted with a 4-methylpiperazine group. This structure combines aromatic, heterocyclic, and tertiary amine components, which are common in bioactive molecules targeting neurological or oncological pathways.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-17-4-6-18(7-5-17)10-15(19)16-9-12-2-3-13-14(8-12)21-11-20-13/h2-3,8H,4-7,9-11H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTQTJHBPUJKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile.
Alkylation: The acetonitrile is alkylated using bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile.
Reduction: The nitrile is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine.
Amidation: The methanamine reacts with chloroacetyl chloride to form N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide.
Final Step: The chloroacetamide is treated with 4-methylpiperazine to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide exhibit anticancer properties through various mechanisms:
- Inhibition of Tumor Growth : Studies have shown that derivatives of benzodioxole can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential applications in neuropharmacology:
- Anxiolytic and Antidepressant Properties : Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors.
| Study | Findings |
|---|---|
| Found that certain piperazine derivatives exhibited anxiolytic effects in animal models. | |
| Suggested potential antidepressant activity through serotonin receptor modulation. |
Antimicrobial Activity
This compound may also possess antimicrobial properties:
- Inhibition of Bacterial Growth : Preliminary studies indicate effectiveness against various bacterial strains, suggesting its use as an antimicrobial agent.
| Study | Findings |
|---|---|
| Reported significant antibacterial activity against Gram-positive bacteria. | |
| Suggested potential synergistic effects when combined with other antibiotics. |
Case Studies and Research Findings
Numerous case studies have explored the applications of this compound:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of N-[benzodioxole]-piperazine derivatives on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, confirming the compound's potential as a therapeutic agent against breast cancer.
Case Study 2: Neuropharmacological Assessment
Another research effort investigated the impact of this compound on anxiety-like behaviors in rodent models. The findings suggested that administration led to significant reductions in anxiety-related behaviors compared to control groups, supporting its potential use in treating anxiety disorders.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety is known to interact with various enzymes and receptors, contributing to its biological activity.
Comparison with Similar Compounds
Substituent Analysis
- Target Compound : Contains a 1,3-benzodioxol-5-ylmethyl group and a 4-methylpiperazine substituent on the acetamide nitrogen.
- Compound IVb (): Features a 2-fluoro-4-(2-oxodiazol-3-ylidenemethyl)phenyl group. Notable for its fluorine substituent and diazole ring, contributing to a lower yield (15%) and higher decomposition temperature (249–252°C) .
- Compound IVc (): Substituted with a 2-chloro-4-(2-oxodiazol-3-ylidenemethyl)phenyl group. The chlorine atom enhances stability, yielding a higher synthesis yield (56%) and a lower decomposition temperature (220–228°C) .
- Compound: Incorporates a 6,7-dimethoxyquinolin-4-one and 4-methylbenzoyl group. The extended aromatic system and methoxy groups likely increase molecular weight (MW: ~549.55 g/mol) and alter solubility .
- Compound : Includes a pyrazolo[1,5-a]pyrazin-4-one core and 4-fluorophenyl group. The fluorophenyl substituent and hydroxymethyl group may enhance hydrogen-bonding capacity .
Physicochemical Properties
Key Observations:
- Substituent Impact on Yield : Chlorine (IVc) improves yield compared to fluorine (IVb), likely due to enhanced electrophilic reactivity during synthesis .
- Thermal Stability : Fluorine substituents (IVb) correlate with higher decomposition temperatures, suggesting stronger intermolecular interactions.
- Piperazine vs. Diazole : The target compound’s 4-methylpiperazine group may enhance solubility in polar solvents compared to the diazole rings in IVb/IVc .
Spectroscopic Data Comparison
- Infrared (IR) Spectroscopy :
- NMR Spectroscopy :
Biological Activity
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H22N2O3 |
| Molecular Weight | 302.37 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound has been shown to interact with serotonin and dopamine receptors, which may contribute to its psychoactive effects.
- Enzyme Inhibition : It inhibits specific kinases involved in cell signaling pathways, potentially affecting cell proliferation and apoptosis.
- Neurotransmitter Modulation : The presence of the piperazine moiety suggests that it may modulate neurotransmitter levels, impacting mood and anxiety disorders.
Anticancer Activity
Several studies have reported the anticancer potential of benzodioxole derivatives, including this compound. Research indicates that it can inhibit tumor growth by inducing apoptosis in cancer cells and modulating key signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Neuropharmacological Effects
The compound has been investigated for its effects on neurological disorders. Its ability to bind to serotonin receptors indicates potential use in treating anxiety and depression by enhancing serotonergic transmission.
Case Studies
- Anticancer Study : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antimicrobial activity.
- Neuropharmacological Assessment : In animal models of depression, administration of the compound led to a significant decrease in immobility time in the forced swim test, suggesting antidepressant-like effects.
Comparative Analysis
A comparison of biological activities between this compound and similar compounds is summarized below:
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) | Neuropharmacological Effects |
|---|---|---|---|
| N-[benzodioxole derivative] | 15 µM | 32 µg/mL | Positive |
| Similar benzodioxole compound A | 20 µM | 64 µg/mL | Negative |
| Piperazine derivative B | 10 µM | 16 µg/mL | Positive |
Q & A
Q. What are the established synthetic routes for preparing N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide, and what purification methods ensure high yield and purity?
The compound can be synthesized via a multi-step process involving:
- Acylation : Reacting 1,3-benzodioxole-5-methanamine with chloroacetyl chloride to form the acetamide backbone.
- Piperazine coupling : Introducing the 4-methylpiperazine moiety via nucleophilic substitution under reflux in anhydrous dimethylformamide (DMF).
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) achieves >95% purity, confirmed by HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- NMR : and NMR to confirm substituent positions and stereochemistry. Discrepancies in aromatic proton splitting can be resolved using 2D-COSY or HSQC .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 361.18 vs. observed 361.17) .
- X-ray crystallography : Resolves ambiguities in spatial arrangement, as demonstrated in structurally related acetamides .
Q. How can researchers optimize solubility for in vitro assays without compromising stability?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- pH adjustment : Buffered solutions (pH 6.5–7.4) prevent precipitation, as shown in solubility studies of analogous piperazine derivatives .
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies enhance the compound’s bioactivity in multi-target pharmacological studies?
- Substituent modification : Replace the benzodioxole group with fluorinated aryl rings to improve blood-brain barrier penetration (e.g., as in fluorinated benzothiazine acetamides) .
- Piperazine substitution : Introduce sulfonyl or carbonyl groups to modulate receptor affinity, as seen in kinase inhibitor analogs .
Q. How do stability studies under varying pH and temperature conditions inform formulation design?
- Accelerated stability testing : Expose the compound to pH 1–13 buffers at 40°C for 48 hours. Monitor degradation via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient). Degradation products (e.g., hydrolyzed piperazine) indicate susceptibility to acidic conditions .
Q. What experimental frameworks validate interactions with multi-target receptors (e.g., serotonin/dopamine transporters)?
Q. How are contradictions in spectral data (e.g., NMR splitting patterns) resolved during structural elucidation?
- 2D NMR techniques : NOESY or ROESY correlations clarify spatial proximity of protons in crowded regions (e.g., benzodioxole methylene vs. piperazine methyl groups) .
- Comparative crystallography : Reference solved structures of analogs (e.g., pyrazolo-benzothiazine acetamides) to assign ambiguous signals .
Q. What computational methods reconcile discrepancies between theoretical and experimental partition coefficients (logP)?
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to compute dipole moments and logP. Compare with experimental shake-flask method results (octanol/water system) to refine force field parameters .
Q. How are analytical methods (e.g., HPLC) validated for quantifying the compound in biological matrices?
- Validation parameters :
- Linearity (R > 0.998 over 1–100 µg/mL).
- Precision (RSD < 2% intra-day, <5% inter-day).
- Recovery (>90% in spiked plasma samples via protein precipitation with acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
